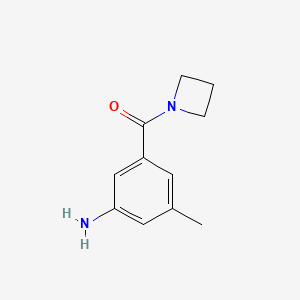
3-(Azetidine-1-carbonyl)-5-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidine-1-carbonyl)-5-methylaniline is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Azetidine-1-carbonyl)-5-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The compound this compound features an azetidine ring attached to a carbonyl group and a methylaniline moiety. The molecular formula is C9H10N2O, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Research indicates that compounds within this class can modulate the activity of various proteins involved in critical cellular processes.
Interaction with STAT3
One notable mechanism of action involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in cancer progression. In vitro studies have shown that azetidine derivatives can inhibit STAT3 DNA-binding activity, demonstrating potential as anticancer agents. For example, modifications to the azetidine core significantly affected potency, with certain analogues exhibiting IC50 values in the low micromolar range against STAT3 .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogues:
Case Studies
- Anticancer Activity : A study evaluated the effects of various azetidine derivatives on breast cancer cell lines. The most potent compounds demonstrated significant inhibition of STAT3 activity, correlating with reduced cell proliferation .
- In Silico Studies : Computational docking studies have been conducted to predict the binding affinity of this compound to VEGFR-2, indicating potential applications in targeting angiogenesis in tumors .
- SARS-CoV-2 Research : Recent investigations into the structure-activity relationships of azetidine derivatives have identified promising candidates for inhibiting the papain-like protease (PLpro) of SARS-CoV-2, showcasing the versatility of this compound class in addressing viral infections .
特性
IUPAC Name |
(3-amino-5-methylphenyl)-(azetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-5-9(7-10(12)6-8)11(14)13-3-2-4-13/h5-7H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGPNZDXWKRUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














